4-(Trifluoromethylsulfonimidoyl)aniline
CAS No.: 2386933-86-2
Cat. No.: VC5381723
Molecular Formula: C7H7F3N2OS
Molecular Weight: 224.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2386933-86-2 |
|---|---|
| Molecular Formula | C7H7F3N2OS |
| Molecular Weight | 224.2 |
| IUPAC Name | 4-(trifluoromethylsulfonimidoyl)aniline |
| Standard InChI | InChI=1S/C7H7F3N2OS/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,12H,11H2 |
| Standard InChI Key | LTTZQNHXZLKFNR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)S(=N)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-(Trifluoromethylsulfonimidoyl)aniline is characterized by the following parameters:
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Molecular Formula: C₇H₆F₃NOS
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Molecular Weight: 209.19 g/mol
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IUPAC Name: 4-[(Trifluoromethyl)sulfonimidoyl]aniline
The sulfonimidoyl group (-S(O)(NH)CF₃) introduces a tetrahedral sulfur center with dual hydrogen-bond donor-acceptor capabilities, enhancing interactions with biological targets .
Structural Analogues and Functional Group Reactivity
Compared to simpler aniline derivatives (e.g., 4-(trifluoromethyl)aniline ), the sulfonimidoyl moiety enables:
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Resistance to metabolic oxidation due to the electron-withdrawing CF₃ group .
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Stereochemical versatility, allowing chiral synthesis of pharmacophores .
Synthesis and Manufacturing
Halogenation-Ammondiation Sequence
A patented method for analogous compounds involves:
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Halogenation: Reaction of 3,4-dichlorobenzotrifluoride with Cl₂ under controlled pressure (12.0 MPa) at 173°C .
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Ammoniation: Treatment with aqueous ammonia (73% concentration) for 11 hours to introduce the amine group .
Sulfoximine Formation via Rhodium Catalysis
A general approach for sulfonimidoyl derivatives employs:
Example Reaction:
Optimization Strategies
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Catalyst-Free Conditions: Recent methods eliminate expensive catalysts by using excess ammonia and pressurized reactors (0–2.5 MPa) .
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Yield Enhancements: Adjusting ammonia feed ratios improves yields up to 85% in optimized setups .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 135–139°C (decomposes) | |
| Boiling Point | 190°C (extrapolated) | |
| Solubility in Water | Insoluble | |
| logP (Partition Coefficient) | 1.95 (similar analogues) |
Spectroscopic Characteristics
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
4-(Trifluoromethylsulfonimidoyl)aniline serves as a precursor for:
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Kinase Inhibitors: Key intermediate in nilotinib analogs for treating chronic myelogenous leukemia .
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Anticancer Agents: Modulates CDK9 activity (IC₅₀ = 24 nM in HeLa cells) .
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Antibiotics: Enhances membrane permeability in gram-negative bacteria .
Stereoselective Synthesis
The sulfonimidoyl group enables asymmetric synthesis of:
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Chiral Sulfonamides: Used in GABA receptor antagonists (e.g., 2-OH-SA analogues) .
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Tricyclic Heterocycles: Benzoimidazotriazines and phenoxazines via nucleophilic aromatic substitution .
Materials Chemistry
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Polymer Additives: Improves thermal stability in polyurethanes .
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Liquid Crystals: Enhances dielectric anisotropy in display technologies .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation (H315) | Wear nitrile gloves | |
| Eye Damage (H319) | Use safety goggles | |
| Respiratory Sensitization | Operate in fume hoods |
Environmental Impact
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Persistence: CF₃ groups resist biodegradation; requires incineration for disposal .
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Toxicity: LC₅₀ (Daphnia magna) = 12 mg/L (similar sulfonamides) .
Future Directions and Challenges
Research Opportunities
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Catalyst Design: Developing earth-abundant catalysts for greener synthesis .
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Proteolysis-Targeting Chimeras (PROTACs): Exploiting sulfonimidoyl’s protein-binding affinity .
Industrial Scalability
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